molecular formula C14H15N3O B6164988 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide CAS No. 1282176-17-3

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide

Cat. No.: B6164988
CAS No.: 1282176-17-3
M. Wt: 241.3
InChI Key:
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Description

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a benzamide moiety, and a methyl-substituted pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide typically involves the reaction of 2-amino-6-methylpyridine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzamide linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group, a benzamide moiety, and a methyl-substituted pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for diverse applications in scientific research .

Properties

CAS No.

1282176-17-3

Molecular Formula

C14H15N3O

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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